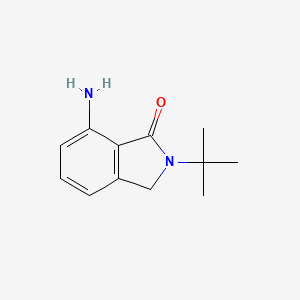
7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the amino group and the tert-butyl substituent on the isoindoline ring imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable carbonyl compound, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like toluene or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohol derivatives (reduction), and various substituted isoindoline derivatives (substitution).
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The isoindoline core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-isoindol-1-one: Lacks the amino and tert-butyl substituents, resulting in different chemical properties and reactivity.
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
7-Amino-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Contains a phenyl group, which can influence the compound’s aromaticity and interaction with biological targets.
Uniqueness
The presence of both the amino group and the tert-butyl substituent in 7-Amino-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one imparts unique steric and electronic properties. These features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
7-amino-2-tert-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)14-7-8-5-4-6-9(13)10(8)11(14)15/h4-6H,7,13H2,1-3H3 |
Clé InChI |
ZBLPIDVLKHKFIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC2=C(C1=O)C(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



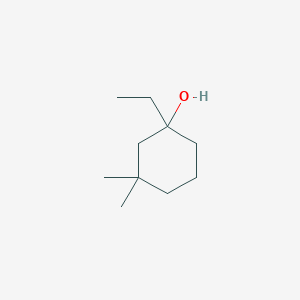
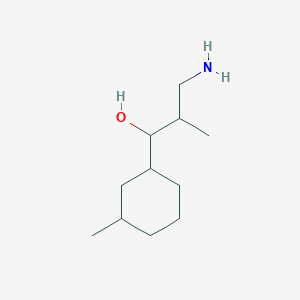
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
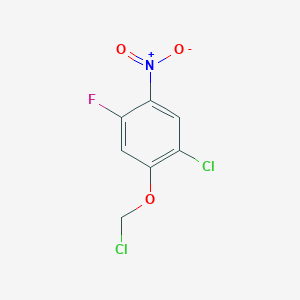
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
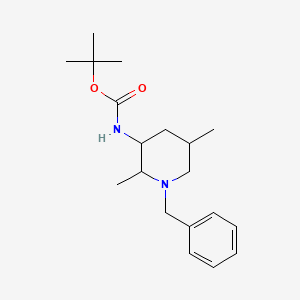
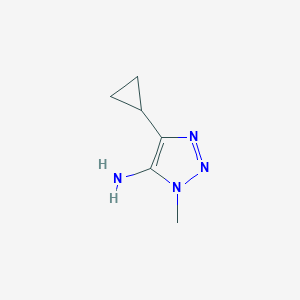
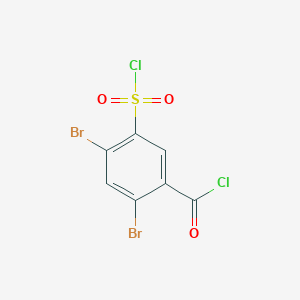
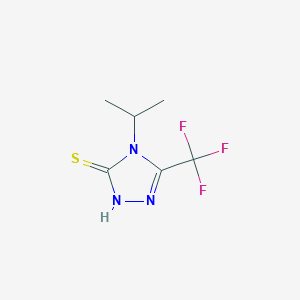
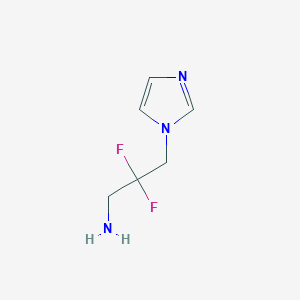
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
